molecular formula C14H12BrN3O3 B5984566 5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B5984566
M. Wt: 350.17 g/mol
InChI Key: SBLINAYFNJAQFL-REZTVBANSA-N
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Description

5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide: is a complex organic compound that features a bromine atom, a pyridine ring, and a methoxyphenyl group

Properties

IUPAC Name

5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3/c1-21-12-2-3-13(19)9(5-12)7-17-18-14(20)10-4-11(15)8-16-6-10/h2-8,19H,1H3,(H,18,20)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLINAYFNJAQFL-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the brominated pyridine with an appropriate amine under conditions that favor amide bond formation.

    Schiff Base Formation: The final step involves the condensation of the amine with 2-hydroxy-5-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include the corresponding amine and aldehyde.

    Substitution: A variety of substituted pyridine derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the Schiff base and the bromine atom can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The Schiff base can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can enhance the compound’s binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide: Similar in structure but lacks the Schiff base and methoxyphenyl group.

    Nicotinamide: A simpler pyridinecarboxamide that lacks the bromine atom and Schiff base.

Uniqueness

The uniqueness of 5-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the Schiff base and the bromine atom provides unique binding properties that can be exploited in various fields of research and industry.

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